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molecular formula C15H10N4 B8429668 2-(Isoquinolin-5-ylamino)-nicotinonitrile

2-(Isoquinolin-5-ylamino)-nicotinonitrile

Cat. No. B8429668
M. Wt: 246.27 g/mol
InChI Key: JDWMQJVQYDNDMF-UHFFFAOYSA-N
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Patent
US08034811B2

Procedure details

To a stirred solution of 5-amino-isoquinoline (526 mg) in DMF (20 ml) at 0-5° C. was added sodium hydride (400 mg of a 55 to 65% dispersion in mineral oil). The cooling bath was removed and the dark green reaction mixture was stirred at room temperature for 30 minutes. 2-Chloro-nicotinonitrile (506 mg) was added and the mixture was stirred at room temperature for 12 hours. The reaction was quenched by addition of water and the products were extracted several times with EtOAc. The combined organic layers were washed with water and 3M CaCl2, dried (MgSO4) and evaporated under reduced pressure. The remaining red-brown solid material was re-crystallised from ethanol and gave 2-(isoquinolin-5-ylamino)-nicotinonitrile (306 mg): 13C-NMR (DMSO-d6) δ 157.6, 152.4, 152.4, 143.1, 142.5, 135.0, 132.1, 129.0, 127.2, 126.9, 125.1, 116.5, 116.3, 114.3, 92.5.
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][N:6]=[CH:7]2.[H-].[Na+].[CH3:14][N:15]([CH:17]=O)C>>[CH:7]1[C:8]2[C:3](=[C:2]([NH:1][C:17]3[N:15]=[CH:14][CH:5]=[CH:4][C:3]=3[C:2]#[N:1])[CH:11]=[CH:10][CH:9]=2)[CH:4]=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
526 mg
Type
reactant
Smiles
NC1=C2C=CN=CC2=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the dark green reaction mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
ADDITION
Type
ADDITION
Details
2-Chloro-nicotinonitrile (506 mg) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of water
EXTRACTION
Type
EXTRACTION
Details
the products were extracted several times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water and 3M CaCl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining red-brown solid material was re-crystallised from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1=NC=CC2=C(C=CC=C12)NC1=C(C#N)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 306 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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